Molecular Weight and Formula Comparison Against Closest Non-Methoxy Analog
The target compound (C₂₁H₂₆N₂O₄S, MW 402.51) differs from 1-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)butan-1-one (C₂₀H₂₄N₂O₃S, MW 372.48) by a single para-methoxy substituent. This adds one oxygen and two hydrogen atoms, increasing molecular weight by +30.03 Da, and introduces an additional hydrogen-bond acceptor (HBA count 5 vs. 4).[1] These differences can influence target binding and physicochemical properties, but no head-to-head bioactivity data are publicly available.
| Evidence Dimension | Molecular weight and formula |
|---|---|
| Target Compound Data | C₂₁H₂₆N₂O₄S, MW 402.51 g/mol |
| Comparator Or Baseline | 1-(4-Phenylpiperazin-1-yl)-4-(phenylsulfonyl)butan-1-one: C₂₀H₂₄N₂O₃S, MW 372.48 g/mol |
| Quantified Difference | ΔMW = +30.03 Da; additional HBA +1 |
| Conditions | In silico calculation; no experimental comparison available. |
Why This Matters
Molecular weight and hydrogen-bonding capacity are critical parameters in drug-likeness and target engagement, and this difference alone precludes assuming identical behavior in assays.
- [1] PubChem (predicted). 4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one and 1-(4-Phenylpiperazin-1-yl)-4-(phenylsulfonyl)butan-1-one. (No experimental data available.) View Source
